An In-Depth Technical Guide to 2-Bromo-3-fluoroisonicotinaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Bromo-3-fluoroisonicotinaldehyde: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Bromo-3-fluoroisonicotinaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and critical applications, offering field-proven insights into its utility.
Introduction: The Strategic Importance of a Multifunctional Building Block
2-Bromo-3-fluoroisonicotinaldehyde, also known as 2-Bromo-3-fluoropyridine-4-carboxaldehyde, is a strategically important intermediate in medicinal chemistry and materials science. Its unique trifunctional nature—featuring a reactive aldehyde, a versatile bromine atom, and an electron-withdrawing fluorine atom on a pyridine scaffold—makes it an invaluable precursor for synthesizing complex molecular architectures. The pyridine ring itself is a common motif in pharmaceuticals, and the specific arrangement of these functional groups allows for a diverse range of chemical transformations, including nucleophilic additions, cross-coupling reactions, and heterocycle formations. This versatility is paramount in the drug discovery process, where rapid structural modifications are necessary to optimize lead compounds for efficacy and safety.[]
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research and development.
Physicochemical Data
The core properties of 2-Bromo-3-fluoroisonicotinaldehyde are summarized below. These parameters are critical for reaction planning, purification, and formulation.
| Property | Value | Source |
| CAS Number | 1227572-94-2 | [2] |
| Molecular Formula | C₆H₃BrFNO | [3][4] |
| Molecular Weight | 203.99 g/mol | [5] |
| Appearance | Faint yellow solid | [6] |
| Melting Point | 55 - 58 °C | |
| Boiling Point | ~253.3 °C (Predicted) | [4] |
| Density | ~1.778 g/cm³ (Predicted) | [4][6] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [6][7] |
Spectroscopic Profile
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¹H NMR: The proton spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring and a characteristic downfield signal for the aldehyde proton (>10 ppm).
-
¹³C NMR: The carbon spectrum will display signals for the six carbons, with the aldehyde carbon appearing significantly downfield (>190 ppm). The carbons attached to bromine and fluorine will also show characteristic shifts and coupling.
-
IR Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch for the aldehyde group (around 1700 cm⁻¹) and C-Br, C-F, and aromatic C-H stretching frequencies.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).
Synthesis and Reaction Pathways
The synthesis of 2-Bromo-3-fluoroisonicotinaldehyde is a multi-step process that requires careful control of reaction conditions. A common conceptual approach involves the formylation of a pre-functionalized pyridine ring.
Conceptual Synthetic Workflow
A plausible synthetic route starts from a readily available substituted pyridine, such as 2-bromo-3-fluoropyridine. The introduction of the aldehyde group at the C4 position can be achieved through a directed ortho-metalation (DoM) strategy followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[6] This method provides high regioselectivity, which is crucial for constructing such a precisely substituted molecule.
Caption: Conceptual workflow for the synthesis of 2-Bromo-3-fluoroisonicotinaldehyde.
Detailed Experimental Protocol (Exemplary)
This protocol is based on established methodologies for pyridine functionalization.[6]
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise to form lithium diisopropylamide (LDA).
-
Metalation: To this LDA solution, add a solution of 2-bromo-3-fluoropyridine in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 2 hours to ensure complete metalation at the C4 position.
-
Formylation: Slowly add N,N-dimethylformamide (DMF) to the reaction mixture, again ensuring the temperature remains at -78 °C. Continue stirring for an additional 2 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of an acidic solution (e.g., 4M HCl in dioxane).[6] Allow the mixture to warm to room temperature.
-
Extraction and Purification: Dilute the mixture with ethyl acetate and wash sequentially with water and saturated brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by silica gel column chromatography to yield the final product.
Chemical Reactivity and Applications in Drug Discovery
The true value of 2-Bromo-3-fluoroisonicotinaldehyde lies in its capacity to serve as a versatile scaffold for building more complex molecules. The aldehyde, bromine, and fluorine groups each offer distinct handles for chemical modification.
-
The Aldehyde Group: This group is a prime site for nucleophilic additions, reductive aminations to form substituted amines, and Wittig-type reactions to create carbon-carbon double bonds. It is also a key component in the formation of various heterocycles like oximes and hydrazones.
-
The Bromine Atom: The C-Br bond is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, alkyl, and amino substituents at the C2 position.
-
The Fluorine Atom: The presence of fluorine can significantly modulate the physicochemical properties of the final molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[9] While less reactive towards substitution than bromine, it exerts a strong electronic influence on the pyridine ring.
Caption: Reactivity map showing the versatile chemical transformations of the core molecule.
These reactions enable the synthesis of diverse compound libraries, a cornerstone of modern drug discovery. For instance, fluorinated pyridines are key components in recently approved drugs for cancer treatment, highlighting the importance of intermediates like this one.[9]
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling is crucial to ensure laboratory safety.
-
Hazard Identification: This compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear protective gloves, eye protection (goggles), and a face shield when handling this substance.[10] Work in a well-ventilated area, preferably a chemical fume hood.[11]
-
Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[6][7]
-
In Case of Exposure:
-
Skin Contact: Immediately take off all contaminated clothing and rinse skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
Ingestion: If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.
-
This compound is intended for research and development purposes only.[2]
Conclusion
2-Bromo-3-fluoroisonicotinaldehyde is a high-value, multifunctional chemical intermediate. Its well-defined reactivity provides medicinal chemists with a powerful tool for the synthesis of novel compounds with potential therapeutic applications. A comprehensive understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the laboratory and advancing drug discovery programs.
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